molecular formula C15H14N2O2 B2955865 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-89-2

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2955865
CAS No.: 120162-89-2
M. Wt: 254.289
InChI Key: MWKOUPJMMYDGLH-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole is a chemical compound known for its unique structure and properties. It consists of a benzimidazole core with a methoxyphenoxy methyl group attached.

Preparation Methods

The synthesis of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-methoxyphenol with benzimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    2-[(2-ethoxyphenoxy)methyl]-1H-benzimidazole: This compound has an ethoxy group instead of a methoxy group, which can influence its reactivity and properties.

    2-[(2-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-13-8-4-5-9-14(13)19-10-15-16-11-6-2-3-7-12(11)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOUPJMMYDGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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